4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methylamine and an appropriate oxidizing agent. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction rate and efficiency. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its anti-HIV activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
827608-06-0 |
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Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-[methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H9NO4/c1-8(4-5-9)6(10)2-3-7(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
NJZCUSGTUJUEKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=O)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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